1-Chloro-1,2-difluoro-2-methoxyethene
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Overview
Description
1-Chloro-1,2-difluoro-2-methoxyethene is an organic compound with the molecular formula C3H3ClF2O It is characterized by the presence of a chloro group, two fluoro groups, and a methoxy group attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1,2-difluoro-2-methoxyethene can be synthesized through several methods. One common approach involves the reaction of 1,2,2-trichloro-1,1-difluoroethane with methanol in the presence of a base. This reaction typically occurs under reflux conditions, with the base facilitating the substitution of chlorine atoms by methoxy groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,2-difluoro-2-methoxyethene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield 1,2-difluoro-2-methoxyethanol, while oxidation reactions can produce corresponding carbonyl compounds .
Scientific Research Applications
1-Chloro-1,2-difluoro-2-methoxyethene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and addition reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-chloro-1,2-difluoro-2-methoxyethene involves its interaction with various molecular targets. The chloro and fluoro groups can participate in electrophilic and nucleophilic reactions, while the methoxy group can act as a leaving group or participate in hydrogen bonding. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1,1-difluoroethane: Similar in structure but lacks the methoxy group.
1,2-Dichloro-1,1-difluoroethane: Contains two chlorine atoms instead of one.
1-Chloro-2,2-difluoroethylene: Similar but lacks the methoxy group.
Uniqueness
1-Chloro-1,2-difluoro-2-methoxyethene is unique due to the presence of both chloro and fluoro groups along with a methoxy group. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis and research .
Properties
CAS No. |
18316-12-6 |
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Molecular Formula |
C3H3ClF2O |
Molecular Weight |
128.50 g/mol |
IUPAC Name |
1-chloro-1,2-difluoro-2-methoxyethene |
InChI |
InChI=1S/C3H3ClF2O/c1-7-3(6)2(4)5/h1H3 |
InChI Key |
BJMOTVRWBSNGSC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C(F)Cl)F |
Origin of Product |
United States |
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